molecular formula C27H21NO B12948791 (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole

(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole

Cat. No.: B12948791
M. Wt: 375.5 g/mol
InChI Key: UNNYKNMHFWMHCG-VWLOTQADSA-N
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Description

(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features a tetra-substituted oxazole ring with phenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chiral amino alcohol with a phenyl-substituted ketone in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield dihydrooxazole derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and protein folding.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The phenyl groups enhance its stability and facilitate interactions with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole: The enantiomer of the compound with similar properties but different chiral configuration.

    2,4,5-Triphenyl-4,5-dihydrooxazole: Lacks one phenyl group, resulting in different reactivity and applications.

    2,4,5,5-Tetraphenyl-1,3-oxazole: A structural isomer with distinct chemical behavior.

Uniqueness

(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of four phenyl groups, which confer enhanced stability and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

(4S)-2,4,5,5-tetraphenyl-4H-1,3-oxazole

InChI

InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H/t25-/m0/s1

InChI Key

UNNYKNMHFWMHCG-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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